molecular formula C13H14N2O3 B7638828 Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate

Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate

Cat. No.: B7638828
M. Wt: 246.26 g/mol
InChI Key: CJBKXHIEZHJQOE-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate typically involves the condensation of appropriate aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. One common method includes:

    Condensation Reaction: Aniline derivative reacts with diethyl ethoxymethylenemalonate under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoxaline core.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield while reducing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield dihydroquinoxaline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting tyrosine kinases, the compound disrupts cell proliferation and induces apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but lacking the ester and ethyl groups.

    Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different biological activities.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position, leading to varied chemical properties.

Uniqueness: Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate stands out due to its specific ester and ethyl substitutions, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry and industry.

Properties

IUPAC Name

methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-15-11-6-5-9(13(17)18-3)7-10(11)14-8(2)12(15)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKXHIEZHJQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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